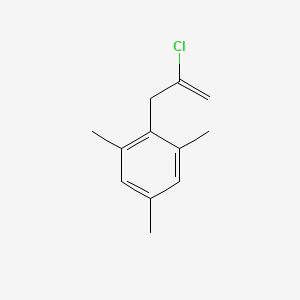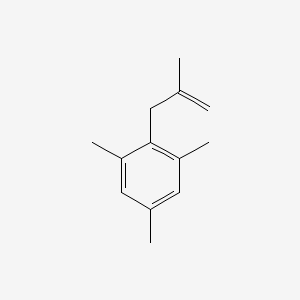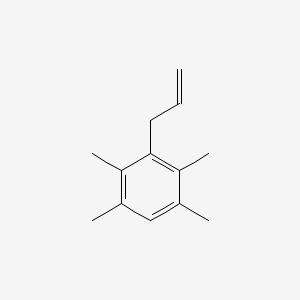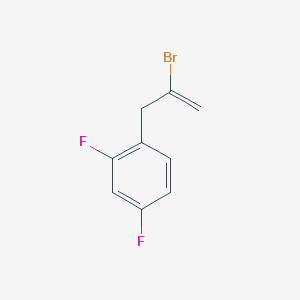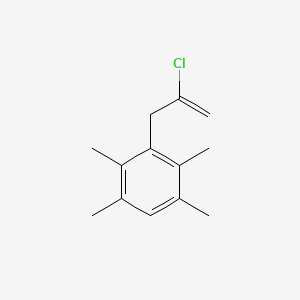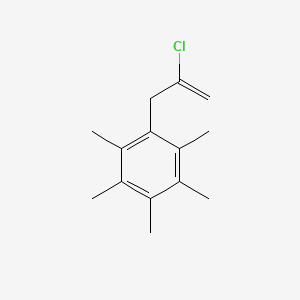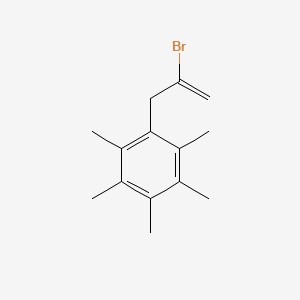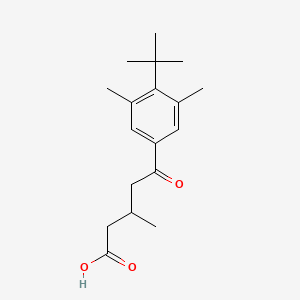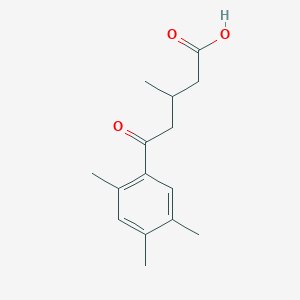
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
Übersicht
Beschreibung
“2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene” is a complex organic compound. It contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl group, which is further attached to a propene group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is often used for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The bromine and fluorine atoms, along with the methyl group, are attached to the phenyl group, which is further attached to a propene group .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The protodeboronation of alkyl boronic esters is a key step in these reactions .Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene has been used in a variety of scientific research applications. It has been used in medicinal chemistry studies to investigate the effects of various drugs on the body, as well as in biochemistry studies to investigate the effects of various enzymes and proteins on the body. It has also been used in studies of molecular biology, as it can be used as a substrate for various enzymes, as well as in studies of chemical synthesis, as it can be used as a starting material for various synthetic reactions.
Wirkmechanismus
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene is an electrophilic reagent, meaning that it is attracted to and reacts with electron-rich molecules. When it reacts with electron-rich molecules, it forms a covalent bond, which is a strong bond between two atoms that share electrons. This covalent bond can then be used to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, and it has also been found to have an inhibitory effect on certain proteins, such as the enzyme cyclooxygenase-2. In addition, it has been found to have anti-inflammatory and anti-oxidative effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it has a low boiling point, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, it has some limitations, as it is a highly reactive compound and can be toxic in large doses.
Zukünftige Richtungen
In the future, 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene could be used in a variety of ways. It could be used to develop more effective drugs and therapies for a variety of diseases and conditions, as well as to study the effects of various enzymes and proteins on the body. Additionally, it could be used to develop more efficient methods of synthesizing various compounds, as well as to study the effects of various environmental pollutants on the body. Finally, it could be used to develop more efficient methods of synthesizing various compounds, as well as to study the effects of various environmental pollutants on the body.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDRNDRLICGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



